N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a chloro-substituted pyrazole ring, and a pyrazolopyridine core
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-12-8-14(15-9-21-25(2)18(15)22-12)19(27)23-17-16(20)11-26(24-17)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,23,24,27) |
InChI Key |
RJNVYWYTHLUUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-benzyl-4-chloro-1H-pyrazole ring. This can be achieved through the reaction of benzylhydrazine with 4-chlorobenzoyl chloride under basic conditions.
Construction of the Pyrazolopyridine Core: The next step involves the cyclization of the pyrazole derivative with 2,3-diaminopyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the pyrazolopyridine core.
Carboxamide Formation: The final step is the introduction of the carboxamide group. This can be done by reacting the pyrazolopyridine intermediate with an appropriate carboxylic acid derivative, such as 4-chlorobenzoyl chloride, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N4-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL-1H-PYRROLE-2-CARBOXAMIDE: Shares a similar pyrazole and benzyl structure but differs in the pyrrole ring.
1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL-1H-PYRIDINE-2-CARBOXAMIDE: Similar pyrazole and benzyl structure with a pyridine ring.
Uniqueness
N~4~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
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